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Compound of Interest

Compound Name: 2-(azepan-1-yl)-5-fluoroaniline

Cat. No.: B1277131 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific

databases and literature has revealed no experimentally determined spectroscopic data (NMR,

IR, MS) for 2-(azepan-1-yl)-5-fluoroaniline. The information presented herein is based on

predicted data and generalized experimental protocols.

Introduction
This technical guide provides an overview of the predicted spectroscopic properties of 2-
(azepan-1-yl)-5-fluoroaniline. Due to the absence of published experimental data, this

document offers theoretical data to aid researchers in the potential identification and

characterization of this compound. Furthermore, it outlines standard experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, which are fundamental techniques in the structural elucidation of organic molecules.

Compound Information:
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Property Value

IUPAC Name 2-(azepan-1-yl)-5-fluoroaniline

Molecular Formula C₁₂H₁₇FN₂

Molecular Weight 208.28 g/mol

CAS Number Not assigned

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(azepan-1-yl)-5-
fluoroaniline. These predictions were generated using computational models and should be

used as a reference for comparison with experimental data once it becomes available.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 6.7 - 6.9 m 1H Aromatic CH

~ 6.5 - 6.7 m 2H Aromatic CH

~ 3.6 (broad s) s 2H -NH₂

~ 3.0 - 3.2 t 4H
-N-CH₂- (azepane

ring)

~ 1.7 - 1.9 m 4H -CH₂- (azepane ring)

~ 1.5 - 1.7 m 4H -CH₂- (azepane ring)

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~ 155 - 158 (d) C-F

~ 140 - 142 C-NH₂

~ 130 - 132 C-N (azepane)

~ 115 - 117 (d) Aromatic CH

~ 110 - 112 (d) Aromatic CH

~ 105 - 107 (d) Aromatic CH

~ 50 - 52 -N-CH₂- (azepane ring)

~ 27 - 29 -CH₂- (azepane ring)

~ 26 - 28 -CH₂- (azepane ring)

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)

~ 3050 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Strong Aliphatic C-H stretch

~ 1620 - 1580 Strong
N-H bend (scissoring) and

C=C stretch (aromatic)

~ 1500 - 1450 Medium C=C stretch (aromatic)

~ 1250 - 1200 Strong
C-N stretch (aromatic amine)

and C-F stretch

~ 1100 - 1000 Medium C-N stretch (aliphatic amine)

Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

208 100 [M]⁺ (Molecular Ion)

193 40 [M - CH₃]⁺

180 30 [M - C₂H₄]⁺

165 25 [M - C₃H₇]⁺

135 60 [M - C₅H₁₀N]⁺

109 50 [C₆H₄FN]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel

organic compound such as 2-(azepan-1-yl)-5-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the

sample's solubility.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to

simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet - for solids):

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr).

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

Acquire a background spectrum of the empty spectrometer.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

Sample Preparation:

For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane,

methanol).

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g.,

acetonitrile, methanol, water).

Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for

GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft

ionization technique often used for LC-MS, which typically keeps the molecular ion intact.

Data Acquisition:

Inject the sample into the chromatograph. The compound will be separated from any

impurities before entering the mass spectrometer.

The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the

molecular ion and its fragments. The specific m/z range will depend on the expected

molecular weight of the compound.

Workflow for Compound Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

newly synthesized or isolated chemical compound.
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Workflow for Spectroscopic Characterization of a Novel Compound

Synthesis / Isolation

Spectroscopic Analysis
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Compound Synthesis or Isolation

Purification (e.g., Chromatography, Recrystallization)

Mass Spectrometry (MS)
Determine Molecular Weight

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C, 2D)

Elucidate C-H Framework

Integrate Spectroscopic Data

Propose Chemical Structure

Structure Confirmation
(e.g., X-ray Crystallography, Synthesis of Derivatives)

Final Characterized Structure
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Caption: General workflow for the characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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